molecular formula C14H16N2O4 B187312 5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid CAS No. 138730-81-1

5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid

Cat. No. B187312
Key on ui cas rn: 138730-81-1
M. Wt: 276.29 g/mol
InChI Key: UMNXRJKQZFKDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06281354B1

Procedure details

A solution of N—BOC-5-amino-2-(methoxycarbonyl)indole (57 mg, 0.2 mmol, 1.0 equiv) in THF—CH3OH—H2O (2.4 mL) was treated with aqueous 1 N LiOH (0.24 mL, 0.24 mmol, 1.2 equiv). The reaction mixture was warmed at 60° C. for 2 h. The solvent was concentrated under a N2 stream and H2O (3 mL) was added. This solution was treated with 10% aqueous HCl until the mixture was acidic. The insoluble solid was collected by centrifugation and washed with H2O (2×3 mL). Drying the solid afforded the title compound (53 mg, 96%) as a white solid: mp 235-250° C. (decomp.); 1H NMR (acetone-d6, 400 MHz) δ 10.74 (br s, 1H, COOH), 8.26 (br s, 1H, NH), 7.95 (br s, 1H, NH), 7.43 (d, 1H, J=8.9 Hz, C6-H), 7.42 (s, 1H, C3-H), 7.39 (dd, 1H, J=8.9, 1.9 Hz, C7-H), 7.13 (dd, 1H, J=2.1, 0.8 Hz, C4-H), 1.49 (s, 9H, C(CH3)3); IR (neat) νmax 3351, 1698, 1536, 1236, 1177 cm−1; FABHRMS (NBA-NaI) m/z 299.1003 (M++Na, C14H16N2O4 requires 299.1008).
Name
N—BOC-5-amino-2-(methoxycarbonyl)indole
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
0.24 mL
Type
reactant
Reaction Step One
Name
THF CH3OH—H2O
Quantity
2.4 mL
Type
reactant
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[C:16]2[C:11](=C[C:13]([NH2:17])=[CH:14][CH:15]=2)C=C1C(OC)=O)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[Li+].[OH-:23].[CH2:24]1[CH2:28][O:27][CH2:26][CH2:25]1.CO.O>>[C:4]([O:3][C:1]([NH:8][C:16]1[CH:11]=[C:28]2[C:13](=[CH:14][CH:15]=1)[NH:17][C:25]([C:26]([OH:23])=[O:27])=[CH:24]2)=[O:2])([CH3:7])([CH3:6])[CH3:5] |f:1.2,3.4.5|

Inputs

Step One
Name
N—BOC-5-amino-2-(methoxycarbonyl)indole
Quantity
57 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1C(=CC2=CC(=CC=C12)N)C(=O)OC
Name
Quantity
0.24 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
THF CH3OH—H2O
Quantity
2.4 mL
Type
reactant
Smiles
C1CCOC1.CO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under a N2 stream and H2O (3 mL)
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
This solution was treated with 10% aqueous HCl until the mixture
CUSTOM
Type
CUSTOM
Details
The insoluble solid was collected by centrifugation
WASH
Type
WASH
Details
washed with H2O (2×3 mL)
CUSTOM
Type
CUSTOM
Details
Drying the solid

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC=1C=C2C=C(NC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 53 mg
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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